Cas no 170729-80-3 (Aprepitant)

Aprepitant è un antagonista selettivo del recettore della neurochinina-1 (NK1), utilizzato principalmente come antiemetico per prevenire nausea e vomito indotti da chemioterapia ad alto emetogeno. Agisce bloccando l'azione della sostanza P nel sistema nervoso centrale, riducendo così la stimolazione del centro del vomito. La sua struttura chimica unica garantisce un'elevata affinità per il recettore NK1, con una lunga emivita che permette un'azione prolungata. Aprepitant è spesso combinato con altri antiemetici (come corticosteroidi e antagonisti della 5-HT3) per una maggiore efficacia. La sua selettività riduce gli effetti collaterali tipici degli antiemetici tradizionali, migliorando la tollerabilità nei pazienti oncologici.
Aprepitant structure
Aprepitant structure
Nome del prodotto:Aprepitant
Numero CAS:170729-80-3
MF:C23H21F7N4O3
MW:534.426669836044
MDL:MFCD12912491
CID:65869
PubChem ID:354334991

Aprepitant Proprietà chimiche e fisiche

Nomi e identificatori

    • Aprepitant
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, Emend
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
    • Emend
    • MK-0869
    • Aprepitant(MK-0869)
    • ONO 7436
    • 3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
    • Aprepitan
    • [3H]-Aprepitant
    • 5-[{(2R,3S)-2-((1R)-1-3,5-bis(trifluoro-methyl)phenylethoxy)-3-(4-fluorophenyl)-4-morpholinyl}methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
    • Emend (TN)
    • L-754030
    • MK-869
    • 3-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
    • 3H-1,2,4-Triazol-3-one, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3one
    • MK 869
    • 5-[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-ylmethyl]-3,4-dihydro-2H-1,2,4-triazol-3-one
    • Aprepirant
    • mk 0869 Aprepitant
    • 3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)meth
    • Aprepitant, >=99%
    • L 754030
    • APREPITANT (USP-RS)
    • APREPITANT [WHO-DD]
    • APREPITANT [USP MONOGRAPH]
    • GTPL3490
    • MK 0869
    • Cinvanti
    • SR-05000001531-1
    • BDBM50220136
    • Z2937147473
    • APREPITANT (EP MONOGRAPH)
    • DTXSID3049047
    • Aprepitant (MK-0869, L-754030)?
    • DB00673
    • 3H-1,4-Triazol-3-one, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-
    • APREPITANT (MART.)
    • NCGC00181785-11
    • AKOS015895498
    • 3H-1,2,4-Triazol-3-one,5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-,rel-
    • AS-14638
    • ONO-7436
    • Tox21_113595_1
    • aprepitant, form I
    • 3-[2-{1-[3,5-di(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)-1,4-oxazinan-4-ylmethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
    • 3-[((2R,5-bis(trifluoromethyl)benzyl]oxy}morpholino)methyl]-.delta.2-1,2,4-triazolin-5-one
    • A3135
    • Cinvanti (TN)
    • 3H-1,2,4-Triazol-3-one, 5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-2,4-dihydro-
    • eMende
    • SMR002530053
    • 5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-2H-1,2,4-triazol-3(4H)-one
    • 3H-1,2,4-Triazol-3-one, 5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-1,2-dihydro-
    • 5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one
    • CCG-264854
    • A04AD12
    • APREPITANT [EP MONOGRAPH]
    • AB01275535-01
    • Aprepitant [USAN]
    • Aponvie (TN)
    • 5-[(2R,3S)-2-[(R)-1-(3,5-Bis-trifluoromethyl-phenyl)-ethoxy]-3-(4-fluoro-phenyl)-morpholin-4-ylmethyl]-2,4-dihydro-[1,2,4]triazol-3-one
    • C21555
    • HMS3714E16
    • 3-{[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one
    • Aprepitant,MK-0869, L-754030, Emend
    • 3-(((2R,3S)-3-(p-Fluorophenyl)-2-(((alphaR)-alpha-methyl-3,5-bis(trifluoromethyl)benzyl)oxy)morpholino)methyl)-delta(sup 2)-1,2,4-triazolin-5-one
    • Tox21_113595
    • Aponvie
    • MK0869
    • APREPITANT (USP MONOGRAPH)
    • HMS3884G05
    • SR-05000001531
    • Aprepitant (JAN/USP/INN)
    • UNII-1NF15YR6UY
    • APREPITANT [INN]
    • APREPITANT [VANDF]
    • 5-{[(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
    • 3H-1,2,4-Triazol-3-one, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-, rel-
    • NSC-748825
    • DTXCID801021794
    • APREPITANT [ORANGE BOOK]
    • CCG-220747
    • APREPITANT [USP-RS]
    • NCGC00181785-12
    • AB01274775-01
    • HMS2090N12
    • 3H-1,2,4-Triazol-3-one, 5-((2-(1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-1,2-dihydro-, (2R-(2alpha(R*),3alpha))-
    • 170729-80-3
    • L-754,030
    • NSC 748825
    • APREPITANT [MART.]
    • aprepitant, form II
    • EN300-761455
    • Aprepitant, United States Pharmacopeia (USP) Reference Standard
    • s1189
    • Aprepitant (MK-0869)
    • NCGC00181785-01
    • NSC748825
    • BA164216
    • 3-(((2R,3S)-3-(P-FLUOROPHENYL)-2-(((.ALPHA.R)-.ALPHA.-METHYL-3,5-BIS(TRIFLUOROMETHYL)BENZYL)OXY)MORPHOLINO)METHYL)-.DELTA.(SUP 2)-1,2,4-TRIAZOLIN-5-ONE.
    • 1NF15YR6UY
    • Aprepitant [USAN:INN:JAN]
    • CHEMBL1471
    • SCHEMBL264924
    • NCGC00181785-03
    • NCGC00344566-01
    • APREPITANT [EMA EPAR]
    • AKOS015969344
    • CAS-170729-80-3
    • AB01274775_02
    • MLS006011068
    • Q-200647
    • CHEBI:499361
    • APREPITANT [JAN]
    • CS-0487
    • 321125-94-4
    • aprepitantum
    • 5-{[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one
    • 3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
    • EX-A212
    • BRD-K52827117-001-01-6
    • APREPITANT [MI]
    • BCP9000312
    • SBI-0654102.0001
    • D02968
    • HY-10052
    • Aprepitant- Bio-X
    • 3-(((2R,3S)-3-(p-Fluorophenyl)-2-(((alphaR)-alpha-methyl-3,5-bis(trifluoromethyl)benzyl)oxy)morpholino)methyl)-Delta(2)-1,2,4-triazolin-5-one
    • MDL: MFCD12912491
    • Inchi: 1S/C23H21F7N4O3/c1-13(14-10-16(22(25,26)27)12-17(11-14)23(28,29)30)37-21(19-31-20(35)33-32-19,34-6-8-36-9-7-34)15-2-4-18(24)5-3-15/h2-5,10-13H,6-9H2,1H3,(H2,31,32,33,35)/t13-,21?/m1/s1
    • Chiave InChI: ATALOFNDEOCMKK-IWSJWDQHSA-N
    • Sorrisi: O=C1NC(CN2[C@H]([C@@H](O[C@@H](C3=CC(C(F)(F)F)=CC(C(F)(F)F)=C3)C)OCC2)C4=CC=C(F)C=C4)=NN1

Proprietà calcolate

  • Massa esatta: 534.150188g/mol
  • Carica superficiale: 0
  • XLogP3: 4.2
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta legami ruotabili: 6
  • Massa monoisotopica: 534.150188g/mol
  • Massa monoisotopica: 534.150188g/mol
  • Superficie polare topologica: 75.2Ų
  • Conta atomi pesanti: 37
  • Complessità: 810
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: 5

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi o leggermente bianchi
  • Densità: 1.51
  • Punto di fusione: 250.0 to 255.0 deg-C
  • Indice di rifrazione: 1.564
  • PSA: 83.24000
  • LogP: 4.89000
  • Merck: 753
  • Solubilità: Insolubile in acqua, leggermente solubile in acetonitrile, solubile in etanolo.
  • Rotazione specifica: D25 +69° (c = 1.00 in methanol)
  • Attività ottica: [α]/D +61 to +71°, c = 1.0 in methanol

Aprepitant Informazioni sulla sicurezza

  • Simbolo: GHS07 GHS08
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H319-H351
  • Dichiarazione di avvertimento: P201-P202-P264-P280-P305+P351+P338+P337+P313-P308+P313-P405-P501
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S26; S36
  • RTECS:XZ5480400
  • Identificazione dei materiali pericolosi: Xn Xi
  • Frasi di rischio:R20/21/22; R36/37/38
  • Condizioni di conservazione:4°C, protect from light

Aprepitant Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D387077-5g
Aprepitant
170729-80-3 97%
5g
$650 2024-05-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14642-25mg
Aprepitant
170729-80-3 98%
25mg
¥2516.00 2023-09-09
Axon Medchem
1486-2 x 25 mg
Aprepitant
170729-80-3 99%
2 x 25 mg
€400.00 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1743-50mg
Aprepitant
170729-80-3 99.9%
50mg
¥ 2791 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1743-100mg
Aprepitant
170729-80-3 99.9%
100mg
¥ 3817 2023-09-07
ChemScence
CS-0487-100mg
Aprepitant
170729-80-3 99.67%
100mg
$131.0 2022-04-27
eNovation Chemicals LLC
Y1103093-10g
Aprepitant
170729-80-3 95%
10g
$350 2024-07-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004490-1g
Aprepitant
170729-80-3 98%
1g
¥185 2024-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A125005-500mg
Aprepitant
170729-80-3 ≥98%
500mg
¥113.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A3135-500mg
Aprepitant
170729-80-3 98.0%(LC)
500mg
¥490.0 2022-06-09

Aprepitant Fornitori

atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:170729-80-3)Aprepitant
Numero d'ordine:CL1319
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:19
Prezzo ($):discuss personally

Aprepitant Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:170729-80-3)Aprepitant
A24972
Purezza:99%
Quantità:25g
Prezzo ($):419.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:170729-80-3)Aprepitant
sfd17086
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta